

Application Note: Labeling of Amine-Modified Oligonucleotides with MB 660R NHS Ester

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Compound of Interest

Compound Name: MB 660R NHS Ester

Cat. No.: B13720212

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Introduction

The covalent labeling of oligonucleotides with fluorescent dyes is a fundamental technique in molecular biology, diagnostics, and therapeutic development. This application note provides a detailed protocol for the efficient labeling of amine-modified oligonucleotides with **MB 660R NHS Ester**, a bright and highly photostable far-red emitting dye. The reaction involves the formation of a stable amide bond between the N-hydroxysuccinimide (NHS) ester of the dye and a primary aliphatic amine on the oligonucleotide, which can be incorporated at the 5' or 3' terminus, or internally.[1][2] MB 660R is a rhodamine-based dye that is water-soluble and exhibits pH insensitivity between pH 4 and 10, making it an ideal choice for various demanding applications, including confocal microscopy.[3][4] This protocol outlines the necessary materials, step-by-step procedures for labeling and purification, and methods for quality control of the final labeled oligonucleotide.

Materials and Reagents

A comprehensive list of materials and reagents required for the successful labeling of amine-modified oligonucleotides is presented in Table 1.

Table 1: Materials and Reagents

Category	Item	Supplier/Specifications
Dye	MB 660R NHS Ester	Vector Labs (or equivalent)
Oligonucleotide	Amine-modified oligonucleotide	Custom synthesis
Solvents	Anhydrous Dimethylsulfoxide (DMSO) or N,N-Dimethylformamide (DMF)	Molecular biology grade
Nuclease-free water		
Buffers	0.1 M Sodium Bicarbonate (NaHCO ₃), pH 8.3-9.0	Prepare fresh
3 M Sodium Acetate, pH 5.2		
Purification	Desalting columns (e.g., Glen Gel-Pak™)	Glen Research (or equivalent)
100% Ethanol, cold		
70% Ethanol, cold		
Equipment	Microcentrifuge	
Vortex mixer		
Shaker (optional)		
Spectrophotometer (for quantification)		
HPLC system with UV and/or fluorescence detector	For purification and analysis	
Mass spectrometer	For identity confirmation	

Properties of MB 660R NHS Ester

The key spectral and physical properties of **MB 660R NHS Ester** are summarized in Table 2.

Table 2: Properties of **MB 660R NHS Ester**

Property	Value	Reference
Molecular Weight	840.90 (protonated)	[3][4]
Excitation Maximum (Absorbance)	~665 nm	[3][5]
Emission Maximum	~685 nm	[3][4]
Extinction Coefficient	92,000 cm ⁻¹ M ⁻¹	[3][4]
Reactivity	Primary amines	[3][4]
Recommended Reaction pH	7-9	[2][3]
Solubility	Water, DMSO, DMF	[4]

Experimental Protocols

Preparation of Reagents

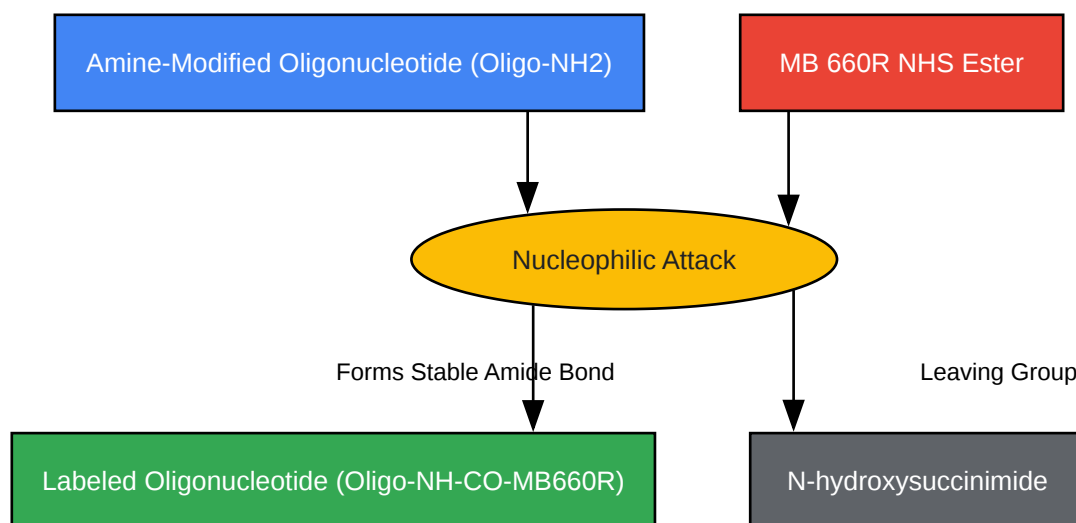
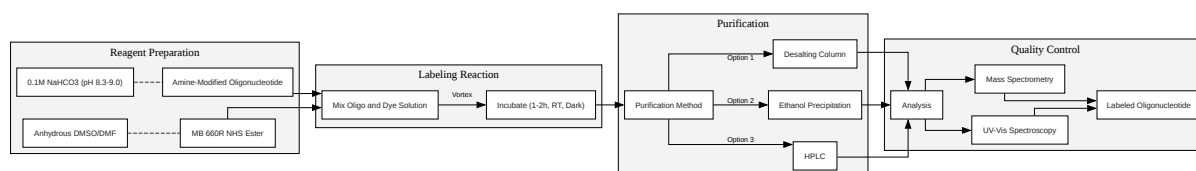
- **Amine-Modified Oligonucleotide:** Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.3-9.0) to a final concentration of 1-10 mg/mL.[6] For a 0.2 μmole synthesis scale, dissolving the oligo in 500 μL of buffer is a good starting point.[2]
- **MB 660R NHS Ester Solution:** Immediately before use, dissolve the **MB 660R NHS Ester** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2][6] It is crucial to use anhydrous solvent to prevent hydrolysis of the NHS ester.[1]

Labeling Reaction

The reaction between the amine-modified oligonucleotide and the NHS ester is pH-dependent, with an optimal range of pH 8.3-8.5.[1][6] At lower pH, the amine group is protonated and non-nucleophilic, while at higher pH, the NHS ester is susceptible to hydrolysis.[1]

- To the dissolved amine-modified oligonucleotide, add a 5-10 fold molar excess of the dissolved **MB 660R NHS Ester**.[2]
- Vortex the reaction mixture gently to ensure thorough mixing.

- Incubate the reaction at room temperature for 1-2 hours or overnight in the dark to prevent photobleaching of the dye.^{[2][7]} Agitation during incubation can improve labeling efficiency.^[2]



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